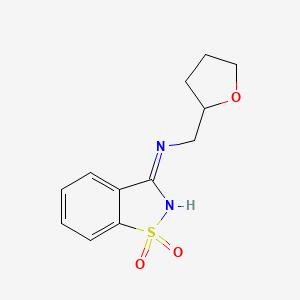![molecular formula C21H19F2NO2 B6010359 N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline](/img/structure/B6010359.png)
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline, also known as BMB-4, is a chemical compound that has been studied extensively for its potential use in cancer treatment. BMB-4 is a small molecule inhibitor of the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 has been shown to cause degradation of these proteins and lead to apoptosis (programmed cell death) in cancer cells.
Wirkmechanismus
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline binds to the ATP-binding site of Hsp90, which is required for its chaperone activity. This leads to destabilization and degradation of many oncogenic client proteins of Hsp90, including HER2, EGFR, and AKT. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline is that it has been shown to have a broad spectrum of activity against different types of cancer cells. Another advantage is that it has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline. One area of focus could be on developing more potent analogs of this compound that have better solubility and pharmacokinetic properties. Another area of focus could be on identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
Synthesemethoden
The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline has been described in detail in several research papers. The general method involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline has been extensively studied in vitro and in vivo for its potential use in cancer treatment. In vitro studies have shown that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO2/c1-25-20-10-7-16(13-24-17-8-9-18(22)19(23)12-17)11-21(20)26-14-15-5-3-2-4-6-15/h2-12,24H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULKYMMWPITMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide](/img/structure/B6010279.png)
![3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6010293.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6010296.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)
![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6010307.png)
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6010332.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6010354.png)
![11-[(5-bromo-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6010358.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![N,N-dimethyl-1-(5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B6010381.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B6010394.png)
